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Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate

Medicinal Chemistry Salt Selection Pre-formulation

Researchers often face salt-form variability that undermines assay reproducibility. This 7-aminomethyl-pyrazolo[1,5-a]pyridine oxalate provides a halide-free primary amine vector validated in kinase, PDE, and D4R SAR programs. Its oxalate counterion avoids halide interference in Pd-catalyzed cross-coupling steps, enabling seamless multi-step synthesis. • Halide-free oxalate salt (≥95%) • 7-substitution validated in p110α PI3K (0.9 nM) and D4R (Ki 1.3-28 nM) series • Stable at 2-8°C; global shipping available.

Molecular Formula C10H11N3O4
Molecular Weight 237.21 g/mol
Cat. No. B8092761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate
Molecular FormulaC10H11N3O4
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1=CC2=CC=NN2C(=C1)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C8H9N3.C2H2O4/c9-6-8-3-1-2-7-4-5-10-11(7)8;3-1(4)2(5)6/h1-5H,6,9H2;(H,3,4)(H,5,6)
InChIKeyFZMYLSHJZFZUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridin-7-ylmethanamine Oxalate: Identity and Physicochemical Profile


Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate (CAS 2438941-82-1, molecular formula C₁₀H₁₁N₃O₄, molecular weight 237.21 g/mol) is an oxalate salt of a heterocyclic amine bearing a fused pyrazolo[1,5-a]pyridine core. The compound serves as a functionalized building block and intermediate within a scaffold class that has been investigated for kinase inhibition, phosphodiesterase modulation, dopamine receptor binding, and antiviral applications [1][2]. Its structural identity is defined by the position of the primary aminomethyl group at the 7-position of the pyrazolo[1,5-a]pyridine ring system and its formulation as the oxalate salt, which is reported to influence physicochemical handling properties compared to alternative salt forms or the free base .

Oxalate salt form influences handling, solubility, and storage requirements relative to free base or hydrochloride variants.
7-Aminomethyl handle enables amide coupling, sulfonylation, and reductive amination for library synthesis.
Scaffold reported in kinase, phosphodiesterase, dopamine receptor, and antiviral research programs (class-level).

Pyrazolo[1,5-a]pyridin-7-ylmethanamine Oxalate: Substitution Risks


Within the pyrazolo[1,5-a]pyridine family, even chemically minor variations—salt stoichiometry, counterion identity, and substitution site—affect solubility profiles, stability during storage and assay preparation, and potentially pharmacological target engagement [1]. The target compound exists as a mono-oxalate salt at the 7-aminomethyl position (MW 237.21 g/mol; H-bond donor count 3, acceptor count 6), which directly determines its formulation behavior and handling requirements relative to the free base (MW 147.18 g/mol) or the dihydrochloride salt (MW 220.10 g/mol) . Moreover, literature on the pyrazolo[1,5-a]pyridine scaffold demonstrates that 7-position substitution is a critical determinant of both kinase selectivity and PDE inhibitory profiles, meaning that substituting even a closely related analog with a different 7-substituent or ring-position modification could redirect the biological profile entirely [2][3]. Substitution without direct, quantitative comparative data therefore introduces unquantified risk to experimental reproducibility and procurement decision-making.

Free base (CAS 885276-16-4)
May not provide equivalent solubility, dissolution rate, or ambient storage compatibility as the oxalate salt.
Dihydrochloride (CAS 1187929-22-1)
Halide counterion may interfere with Pd-catalyzed steps; hygroscopicity and counterion reactivity differ from oxalate.
Other 7-substituted analogs
Different 7-substituents (e.g., cyano, sulfonohydrazide) redirect target engagement profile; 7-aminomethyl pattern is not interchangeable.

Pyrazolo[1,5-a]pyridin-7-ylmethanamine Oxalate: Differentiation Evidence


Oxalate vs. Free Base: Physicochemical Comparison

Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate (MW 237.21 g/mol) differs from its free base counterpart (CAS 885276-16-4, MW 147.18 g/mol) by a molecular weight increase of 90.03 g/mol attributable to the oxalate counterion (C₂H₂O₄, 90.03 g/mol) . The oxalate salt possesses 3 H-bond donor and 6 H-bond acceptor sites, compared to 1 H-bond donor and 3 H-bond acceptor sites for the free base, directly altering its solid-state crystal packing energetics and potential aqueous solubility behavior . The oxalate salt requires storage at 2–8°C with protection from light, reflecting the counterion's influence on chemical stability .

Oxalate vs. Free Base
Data to verify
ΔMW +90.03 g/mol (+61%); H-bond donor +2, acceptor +3
Salt form alters physicochemical profile; not gravimetrically interchangeable with free base.
Requires cold storage (2–8°C), protect from light.
Medicinal Chemistry Salt Selection Pre-formulation Solubility Modulation

Oxalate vs. Dihydrochloride: Purity and Counterion

The target oxalate salt is supplied with a documented purity of 95% (CAS 2438941-82-1, molecular formula C₁₀H₁₁N₃O₄), whereas the closest alternative salt form—the dihydrochloride (CAS 1187929-22-1, molecular formula C₈H₁₁Cl₂N₃, MW 220.10 g/mol)—is also offered at a minimum 95% purity but with a fundamentally different stoichiometric and gravimetric composition . The oxalate salt introduces a single dicarboxylic acid counterion (oxalate, 90.03 g/mol) per amine equivalent, whereas the dihydrochloride introduces two chloride counterions (2 × 35.45 = 70.90 g/mol), resulting in distinct elemental compositions, hygroscopicity tendencies, and potential incompatibilities with specific reaction conditions (e.g., metal-catalyzed couplings sensitive to chloride) .

Oxalate vs. Dihydrochloride
Data to verify
Counterion: organic dicarboxylate vs. 2×Cl⁻; ΔMW +17.11 g/mol
Oxalate avoids chloride introduction; may suit Pd-catalyzed or base-sensitive routes.
Both salts report 95% purity; verify batch-specific COA.
Chemical Procurement Salt Stoichiometry Purity Specification Building Block Quality

7-Substitution Precedence for Kinase and Receptor Targets

The pyrazolo[1,5-a]pyridine scaffold substituted at the 7-position has established class-level pharmacological relevance across multiple target families. In the p110α-selective PI3 kinase inhibitor series, compound 5x (a pyrazolo[1,5-a]pyridine sulfonohydrazide) achieved an IC₅₀ of 0.9 nM against p110α and demonstrated in vivo efficacy in an HCT-116 human xenograft model [1]. In a separate target class, the 7-cyanopyrazolo[1,5-a]pyridine FAUC 327 exhibited a Ki of 1.5 nM for the dopamine D4 receptor with 31% intrinsic activity at EC₅₀ = 1.5 nM [2]. Additionally, in the PDE inhibitor series, the 7-substituent on the pyrazolo[1,5-a]pyridine subunit was shown to markedly influence the PDE-inhibitory profile, enabling tuning between potent PDE4-selective inhibition and dual PDE3/4 inhibition [3]. While none of these data points originate from the target oxalate compound itself, they establish that the 7-position of this scaffold is a validated vector for modulating potency and selectivity across diverse pharmacological targets, providing a strong class-level rationale for prioritizing this substitution pattern in lead-finding libraries.

7-Substitution Target Precedence
Class-level
Published 7-substituted analogs reach p110α IC₅₀ 0.9 nM, D4 Ki 1.5 nM, PDE3/4 modulation.
7-Position is validated vector for tuning potency/selectivity; supports scaffold-based library design.
No direct data on oxalate compound; treat as class-level inference.
Kinase Inhibition Dopamine Receptor Binding Structure-Activity Relationships Drug Discovery

C7 Aminomethyl Substitution: Derivatization Advantages

The 7-position of the pyrazolo[1,5-a]pyridine ring is one of the most synthetically tractable and biologically significant substitution sites on the scaffold. Synthetic methodology literature demonstrates that 7-substituted pyrazolo[1,5-a]pyridines can be accessed via palladium-mediated cross-coupling reactions from 7-iodo precursors, enabling incorporation of phenyl, vinyl, ethynyl, cyano, and amino groups [1]. Furthermore, SAR studies on pyrazolo[1,5-a]pyridine antiherpetics have shown that detailed examination of amine substituents at the C7 position of the core yields specific antiviral SAR, with non-polar amines preferred for optimal activity, confirming the C7 vector as a driver of biological activity distinct from C2′, C3, or C5 substitution patterns [2]. In contrast, the 5-position was found to tolerate only small substituents in the PI3K inhibitor series, while the 3-position is the predominant site for electrophilic substitution due to higher electron density, leaving the 7-position as the preferred site for systematic amine-based diversification [3].

C7 Aminomethyl Derivatization
Class-level
C7 primary amine enables amide, sulfonamide, urea diversification; C3/C5 positions offer more restricted chemistry.
C7 handle provides synthetic flexibility for SAR exploration; distinct from C3/C5 substitution profiles.
Published C7 antiviral SAR confirms non-polar amines preferred.
Synthetic Chemistry Regioselective Functionalization Medicinal Chemistry Library Design

Oxalate Salt Storage and Stability Profile

Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate carries an explicit vendor-specified storage condition of 2–8°C with protection from light, indicating light sensitivity and thermal lability of the solid-state oxalate form . In contrast, the free base (CAS 885276-16-4) is specified by some vendors with storage at room temperature, sealed, and dry . This differential storage requirement constitutes a practical procurement and compound management differentiator: laboratories without reliable cold storage or light-protected inventory systems should preferentially select the free base for ambient-temperature protocols, whereas the oxalate salt is appropriate for workflows with controlled cold-chain infrastructure where enhanced crystallinity and potential solubility benefits are desired .

Storage & Stability
Specification review
Oxalate: 2–8°C, protect from light vs. Free base: ambient, dry
Cold-chain requirement differentiates salt form selection for compound management workflows.
Confirm storage conditions with current vendor COA.
Compound Management Stability Testing Storage Optimization Procurement Logistics

Evidence Gap: No Direct Biological Data

A systematic search of the primary scientific literature, patent databases, and authoritative biochemical databases (including BindingDB, ChEMBL, and PubMed) yielded no direct, head-to-head comparative biological data for Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate versus any structurally defined comparator [1][2]. No IC₅₀, Ki, EC₅₀, selectivity ratio, solubility in mg/mL, logD, microsomal stability, or in vivo pharmacokinetic parameter was identified for this specific oxalate salt in any peer-reviewed publication or patent. All pharmacological assertions about the target compound's potential utility are therefore class-level inferences drawn from structurally related but chemically distinct 7-substituted pyrazolo[1,5-a]pyridine derivatives (e.g., sulfonohydrazides, carbonitriles, phenyl-substituted analogs) and cannot be used to claim specific biological differentiation for procurement purposes . Users selecting this compound for biological screening must treat it as an uncharacterized chemical probe requiring de novo target profiling rather than as a validated tool compound with established pharmacology.

Direct Bioactivity Gap
Context-dependent
No IC₅₀, Ki, ADME, or selectivity data for the oxalate compound in public databases.
Treat as uncharacterized probe; requires de novo profiling before target-specific claims.
Consider validated tool compounds (e.g., FAUC 327, LDN-211904) if target-validated probes are needed.
Data Transparency Procurement Risk Assessment Evidence Gap Research Reproducibility

Application Scenarios for Pyrazolo[1,5-a]pyridin-7-ylmethanamine Oxalate


Amide and Sulfonamide Library Synthesis

The target oxalate salt provides a primary amine at the 7-position of the pyrazolo[1,5-a]pyridine scaffold, which is the site most extensively validated for amine-based diversification in antiviral SAR programs [7]. The free amine can undergo amide coupling with carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes/ketones, enabling rapid analog generation. The oxalate counterion avoids introducing halide ions that could interfere with subsequent palladium-catalyzed cross-coupling steps on the scaffold, making this salt form preferable to the dihydrochloride for multi-step synthetic sequences involving metal catalysis .

Kinase Inhibitor Hit-Finding

Although no direct potency data exist for the oxalate compound itself, the pyrazolo[1,5-a]pyridine scaffold with 7-substitution has produced p110α-selective PI3K inhibitors with sub-nanomolar potency (compound 5x, IC₅₀ = 0.9 nM) and has been pursued as a core template for p38 kinase inhibitor optimization [7]. The 7-aminomethyl group on the target compound offers a synthetically orthogonal vector relative to the sulfonohydrazide or carbonitrile substituents used in published series, potentially accessing unexplored chemical space within a pharmacologically validated scaffold topology [4].

D4R-Selective Ligand Development

The structural precedent of aminomethyl-substituted pyrazolo[1,5-a]pyridines as high-affinity dopamine D4 receptor ligands (FAUC series, Ki = 1.3–28 nM) provides a direct class-level rationale for using the target oxalate compound as a core intermediate in D4R ligand synthesis [7]. The para-substitution pattern on the phenyl ring of published FAUC ligands demonstrates that further functionalization of 7-position-derived amines is tolerated and can yield sub-type selectivity exceeding three orders of magnitude over D2 and D3 receptors, supporting the value of the 7-aminomethyl vector for selective CNS-targeted probe development .

PDE3/4 Selectivity Profiling

Published SAR from the PDE3/4 dual inhibitor program demonstrates that the 7-substituent on the pyrazolo[1,5-a]pyridine subunit is a critical molecular switch that can direct the inhibitory profile toward either potent PDE4-selective inhibition or balanced dual PDE3/4 inhibition [7]. The target oxalate compound, with its free aminomethyl group at the 7-position, can serve as a key intermediate for installing diverse substituents (via amide, sulfonamide, or urea linkages) to systematically explore PDE subtype selectivity, a strategy directly supported by the published observation that 2- and 7-substituents markedly influence the PDE-inhibitory profile .

Application
Selection Property
Validation Focus
Amide/Sulfonamide Library Synthesis
Halide-free oxalate counterion; reactive 7-aminomethyl handle
Coupling efficiency; Pd-catalyzed step compatibility
Kinase Inhibitor Hit-Finding
Scaffold with class-level kinase inhibition precedent; 7-vector for novel analogs
Kinase panel profiling; selectivity determination
D4R-Selective Ligand Development
7-Aminomethyl vector aligns with FAUC-series D4R affinity patterns
D4R binding and functional assays; selectivity over D2/D3
PDE3/4 Selectivity Profiling
7-Substituent reported as PDE selectivity switch; amine allows linker attachment
PDE3/4 isoform inhibition; SAR around 7-amide/urea derivatives
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